Haplophyllidine
Haplophyllidine
It is an antiarrhythmic of first class Quinoline alkaloid , extracted from Haplophyllum perforatum plant (Rutaceae fam.)
It is one of the antiarytmic family, used as a standard antiarrhythmic compound. It is an analog of Quinidine, Procainamide, Rhythmilele
It is an antiarrhythmic of first classQuinoline alkaloid, extracted from Haplophyllum perforatum plant (Rutaceae fam.)
It is one of the antiarytmic family, used as a standard antiarrhythmic compound. It is an analog of Quinidine, Procainamide, Rhythmilele
It is an antiarrhythmic of first classQuinoline alkaloid, extracted from Haplophyllum perforatum plant (Rutaceae fam.)
Brand Name:
Vulcanchem
CAS No.:
18063-21-3
VCID:
VC21044369
InChI:
InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1
SMILES:
CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Molecular Formula:
C18H23NO4
Molecular Weight:
317.4 g/mol
Haplophyllidine
CAS No.: 18063-21-3
Cat. No.: VC21044369
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | It is an antiarrhythmic of first class Quinoline alkaloid , extracted from Haplophyllum perforatum plant (Rutaceae fam.) It is one of the antiarytmic family, used as a standard antiarrhythmic compound. It is an analog of Quinidine, Procainamide, Rhythmilele It is an antiarrhythmic of first classQuinoline alkaloid, extracted from Haplophyllum perforatum plant (Rutaceae fam.) |
|---|---|
| CAS No. | 18063-21-3 |
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | (7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol |
| Standard InChI | InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1 |
| Standard InChI Key | RNZIQNGNLJSLHV-KDOFPFPSSA-N |
| Isomeric SMILES | CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C |
| SMILES | CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C |
| Canonical SMILES | CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C |
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